(6-Bromo-4-chloropyridin-3-yl)methanol

Description

Crystallographic Analysis and Molecular Geometry

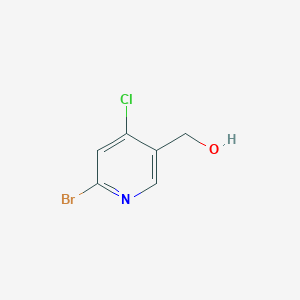

The molecular structure of this compound, with the chemical formula C₆H₅BrClNO and molecular weight of 222.47 g/mol, exhibits a distinctive geometric arrangement characteristic of substituted pyridine derivatives. The compound crystallizes with the Chemical Abstracts Service registry number 1585960-86-6 and is catalogued under the Molecular Design Limited number MFCD26517299. The crystallographic structure reveals a planar pyridine ring system with specific substitution patterns that influence the overall molecular geometry.

The spatial arrangement of substituents follows a precise pattern where the bromine atom occupies the 6-position, the chlorine atom resides at the 4-position, and the hydroxymethyl group (-CH₂OH) is attached to the 3-position of the pyridine ring. This substitution pattern creates a distinctive electronic environment that affects both the molecular stability and reactivity profile. The presence of electron-withdrawing halogen atoms in close proximity generates significant electronic effects that influence the overall charge distribution across the aromatic system.

Comparative analysis with related pyridine derivatives demonstrates that the dual halogenation pattern in this compound creates unique steric and electronic environments. The hydroxymethyl group provides a polar functional group that contrasts with the electronegative halogen substituents, establishing regions of varying polarity within the molecule. This asymmetric distribution of electronic density contributes to the compound's distinctive physicochemical properties and influences its potential for intermolecular interactions.

The molecular geometry analysis reveals that the hydroxymethyl carbon atom extends slightly out of the pyridine ring plane, creating a three-dimensional structure that facilitates specific intermolecular contacts. The carbon-oxygen bond length in the hydroxymethyl group maintains typical single-bond characteristics, while the aromatic carbon-halogen bonds exhibit the expected shorter distances associated with carbon-halogen interactions in aromatic systems.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure, providing detailed information about the hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the specific substitution pattern on the pyridine ring system.

Mass spectrometric analysis provides crucial molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 222, consistent with the calculated molecular weight. The isotope pattern observed in the mass spectrum reflects the presence of both bromine and chlorine atoms, which exhibit characteristic isotopic distributions that serve as additional structural confirmation markers.

Infrared spectroscopy reveals diagnostic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl group of the methanol substituent produces characteristic stretching vibrations in the region typically associated with alcohol functional groups. The aromatic carbon-carbon stretching vibrations appear at frequencies consistent with substituted pyridine derivatives, while the carbon-halogen stretching modes provide additional fingerprint information for structural characterization.

The spectroscopic data compilation provides a comprehensive fingerprint for compound identification and purity assessment. Integration of multiple spectroscopic techniques ensures reliable structural confirmation and supports quality control measures in synthetic applications. The spectroscopic methods also enable monitoring of chemical transformations involving this compound, providing valuable analytical tools for reaction optimization and product characterization.

Comparative Electronic Structure with Halogenated Pyridine Derivatives

The electronic structure of this compound exhibits distinctive characteristics when compared to other halogenated pyridine derivatives found in the chemical literature. Analysis of related compounds such as (6-Bromopyridin-3-yl)methanol, which lacks the chlorine substituent, reveals significant differences in electronic distribution and molecular properties. The dual halogenation in the target compound creates a more complex electronic environment that influences both chemical reactivity and physical properties.

Comparison with positional isomers such as (2-Bromo-5-chloropyridin-3-yl)methanol and (5-Bromo-2-chloropyridin-3-yl)methanol demonstrates the critical importance of substitution patterns in determining electronic structure. These isomeric compounds, while sharing the same molecular formula C₆H₅BrClNO, exhibit different electronic properties due to the altered positions of the halogen substituents relative to the nitrogen atom and the hydroxymethyl group.

The electron-withdrawing nature of both bromine and chlorine atoms creates a cumulative effect that significantly reduces electron density on the pyridine ring. This electronic depletion influences the nucleophilicity of the nitrogen atom and affects the overall reactivity profile of the compound. The positioning of these substituents relative to each other and to the hydroxymethyl group creates specific electronic asymmetries that distinguish this compound from symmetrically substituted derivatives.

Theoretical calculations and experimental observations suggest that the electronic structure of this compound results in enhanced electrophilic character at specific positions on the aromatic ring. This electronic modification has implications for potential chemical transformations and influences the compound's behavior in various chemical environments. The combination of halogen substituents and the polar hydroxymethyl group creates a unique electronic landscape that sets this compound apart from simpler halogenated pyridine derivatives.

Hydrogen Bonding Patterns and Supramolecular Arrangements

The presence of the hydroxymethyl group in this compound provides a hydrogen bond donor capability that significantly influences the compound's supramolecular behavior and crystal packing arrangements. The hydroxyl group can participate in both intermolecular and intramolecular hydrogen bonding interactions, creating specific patterns that affect the compound's physical properties and solid-state structure.

Analysis of hydrogen bonding patterns reveals that the hydroxyl group can form hydrogen bonds with the nitrogen atom of adjacent pyridine rings in neighboring molecules, creating chain-like or network structures in the solid state. These intermolecular interactions contribute to the compound's melting point, solubility characteristics, and crystal stability. The strength and directionality of these hydrogen bonds are influenced by the electronic environment created by the halogen substituents.

The supramolecular arrangements observed in this compound crystals demonstrate the interplay between hydrogen bonding, halogen-halogen interactions, and aromatic stacking forces. The halogen atoms can participate in weak intermolecular interactions known as halogen bonds, which complement the stronger hydrogen bonding interactions to create stable crystal lattices. These combined interactions result in specific packing motifs that can be predicted and potentially modified through structural design.

Comparative studies with related compounds lacking the hydroxymethyl group, such as simple halogenated pyridines, reveal the critical role of hydrogen bonding in determining solid-state properties. The ability to form hydrogen bonds enhances the compound's potential for forming co-crystals with complementary molecules and influences its behavior in solution environments. Understanding these supramolecular interactions provides valuable insights for applications in crystal engineering and pharmaceutical development.

Properties

IUPAC Name |

(6-bromo-4-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQIATOCUJKORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from (6-Bromopyridin-3-yl)methanol

One method for synthesizing (6-Bromo-4-chloropyridin-3-yl)methanol involves using (6-bromopyridin-3-yl)methanol as a starting material and employing thionyl chloride as a chlorinating agent. The reaction is typically conducted in a solvent such as dichloromethane (DCM) at controlled temperatures.

- Dissolve (6-bromopyridin-3-yl)methanol in DCM.

- Cool the solution to 0-20°C.

- Add thionyl chloride dropwise.

- Stir the mixture for 2 hours, allowing it to warm to room temperature.

- Concentrate the solution to obtain 2-bromo-5-(chloromethyl)pyridine.

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Product | Yield |

|---|---|---|---|---|---|---|

| (6-bromopyridin-3-yl)methanol | Thionyl chloride | DCM | 0-20 | 2 hours | 2-bromo-5-(chloromethyl)pyridine | 1.05g |

Alternative Synthesis using Thionyl Chloride

An alternative method also utilizes thionyl chloride but under different reaction conditions.

- Dissolve (6-bromopyridin-3-yl)methanol in chloroform.

- Cool the solution to 0°C.

- Add thionyl chloride dropwise.

- Stir the mixture for 4 hours at room temperature.

- Pour the mixture into ice water and adjust the pH to 7-8 with saturated sodium bicarbonate.

- Extract with DCM.

- Wash the combined organic layers with brine and dry over sodium sulfate.

- Concentrate to obtain the crude product.

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Product | Yield |

|---|---|---|---|---|---|---|

| (6-bromopyridin-3-yl)methanol | Thionyl chloride | Chloroform | 0-20 | 4 hours | 2-bromo-5-(chloromethyl)pyridine | 870 mg (crude) |

Reaction with N-Bromosuccinimide and Triphenylphosphine

Although this method is primarily used for bromination, it provides insight into reactions involving similar compounds.

- Dissolve (6-bromo-3-pyridinyl)methanol and triphenylphosphine in anhydrous DCM.

- Carefully add recrystallized N-bromosuccinimide.

- Stir the mixture at room temperature for 3.5 hours.

- Concentrate the solution and add it to petroleum ether on a silica gel column.

- Elute with petroleum ether and then with diethyl ether/pentane to obtain 2-bromo-5-(bromomethyl)pyridine.

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Product | Yield |

|---|---|---|---|---|---|---|

| (6-bromo-3-pyridinyl)methanol | N-Bromosuccinimide, Triphenylphosphine | DCM | 20 | 3.5 hours | 2-bromo-5-(bromomethyl)pyridine | 91% |

Scientific Research Applications

(6-Bromo-4-chloropyridin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-4-chloropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the methanol group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to three categories of analogues:

- Halogenated pyridinemethanols (varying substituent positions).

- Functional group-modified derivatives (e.g., methoxy or ester substituents).

- Regioisomers (identical substituents but different positions).

Table 1 : Structural and Identifier Comparison

Substituent Position and Electronic Effects

- Halogen Positioning: The target compound’s Br (6) and Cl (4) substituents create distinct electronic effects compared to regioisomers like (5-Bromo-6-chloro-3-pyridyl)methanol .

- Methoxy vs. Chlorine: Replacing Cl with -OCH₃ (as in (6-Bromo-4-methoxypyridin-3-yl)methanol) reduces electronegativity but introduces steric bulk, which could affect solubility and hydrogen-bonding capacity .

Functional Group Modifications

- Hydroxymethyl vs. Ester : The hydroxymethyl group in the target compound enables hydrogen bonding (critical for crystal packing; see ), whereas the ester group in Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate introduces electrophilic character, making it more reactive toward nucleophiles .

Biological Activity

(6-Bromo-4-chloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include halogen substitutions on the pyridine ring and a hydroxymethyl group. These characteristics influence its biological activity, making it a candidate for various pharmacological applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 222.47 g/mol. The presence of bromine and chlorine atoms allows for potential interactions through halogen bonding, while the hydroxymethyl group can participate in hydrogen bonding, both of which may modulate its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

- Anticancer Activity : Studies indicate potential as a protein kinase inhibitor, which is crucial in cancer research due to its role in cell cycle regulation .

- Anti-inflammatory Effects : Compounds with structural similarities have been noted for their anti-inflammatory properties, indicating that this compound might also exhibit such effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to its anticancer effects.

- Receptor Binding : Its halogen atoms may facilitate binding to receptors or proteins, influencing their activity and potentially leading to therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Anticancer Studies : A study demonstrated that related pyridine derivatives exhibited significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific targets such as CDK8 and CDK19 .

Compound Target IC50 (nM) Compound 1 CDK8 7.2 ± 1.4 Compound 2 CDK19 6.0 ± 1.0 - Antimicrobial Activity : Another investigation revealed that related compounds displayed good larvicidal activities against Plutella xylostella, suggesting potential agricultural applications .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to elucidate the relationship between the structure of pyridine derivatives and their biological activity, providing insights into how modifications can enhance efficacy against specific targets .

Q & A

Q. What are the optimal synthetic routes for (6-Bromo-4-chloropyridin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated pyridine precursors. For example, 3-bromo-4-chloropyridine derivatives can react with boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a microwave-assisted reaction (140°C, 2 minutes) to introduce the methanol group . Alternatively, halogenation of pyridine intermediates followed by boronic acid coupling in DMSO with fluorinating agents (e.g., KF) can yield the target compound with high regioselectivity .

Q. How should this compound be purified post-synthesis?

- Methodological Answer : Post-reaction, dilute the mixture with CH₂Cl₂, filter through anhydrous Na₂SO₄ to remove impurities, and concentrate under reduced pressure. Perform column chromatography (silica gel, gradient elution with ethyl acetate/hexane, 5:95 to 50:50 v/v) to isolate the product. Monitor fractions via TLC and confirm purity using HPLC (>95% purity criteria) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and the methanol group (δ 3.5–4.5 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~221 (M⁺) and fragmentation patterns consistent with bromine/chlorine isotopes.

- FT-IR : Confirm O-H stretching (~3200–3600 cm⁻¹) and C-Br/C-Cl vibrations (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal engineering of this compound?

- Methodological Answer : Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Crystallize the compound in polar solvents (e.g., ethanol/water) and analyze via single-crystal XRD. Employ SHELXL for refinement and ORTEP-3 for visualizing intermolecular interactions. Hydrogen bonding between the methanol -OH and pyridine N atoms often stabilizes layered structures, impacting solubility and stability .

Q. How can researchers resolve contradictions in reaction yields or spectral data?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for expected shifts).

- Reaction Optimization : Screen catalysts (e.g., Pd vs. Ni), solvents (DMSO vs. THF), and temperatures to identify yield discrepancies.

- Batch Analysis : Use LC-MS to detect byproducts or degradation intermediates that may skew results .

Q. What role does this compound play in medicinal chemistry or drug design?

- Methodological Answer : As a fluorinated pyridine derivative, it serves as a bioisostere for aromatic pharmacophores. Functionalize the methanol group via esterification or oxidation to a carboxylic acid for SAR studies. Evaluate its binding to biological targets (e.g., kinases) using SPR or molecular docking. Note: Analogues like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol show anti-inflammatory activity in preclinical models .

Q. How do intermolecular interactions affect its stability in solid-state formulations?

- Methodological Answer : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. Analyze crystal packing via XRD to identify π-π stacking (pyridine rings) or halogen bonding (Br/Cl). Stability is enhanced in non-polar matrices (e.g., polyethylene glycol), where hydrogen bonding is minimized. Accelerated degradation studies (40°C/75% RH) can quantify shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.